
5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine is a heterocyclic compound that features a cyclopropyl group attached to a phenyl ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenylcyclopropylamine with an oxime derivative under cyclization conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The phenyl ring and the oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the oxazole ring.
3-Phenyl-1,2-oxazole: Contains the oxazole ring and phenyl group but lacks the cyclopropyl group.
5-Phenyl-1,2-oxazol-3-amine: Similar structure but with different substitution patterns
Uniqueness
5-(1-Phenylcyclopropyl)-1,2-oxazol-3-amine is unique due to the combination of the cyclopropyl group, phenyl ring, and oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(1-phenylcyclopropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H12N2O/c13-11-8-10(15-14-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14) |
InChI Key |
QZBGEZGDKDIEBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=CC(=NO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(1-methyl-1H-pyrazol-4-yl)amino]propan-2-ol](/img/structure/B13285299.png)
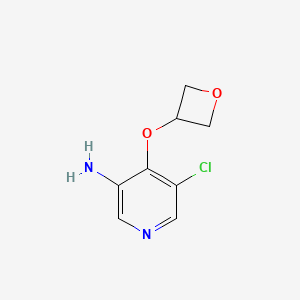
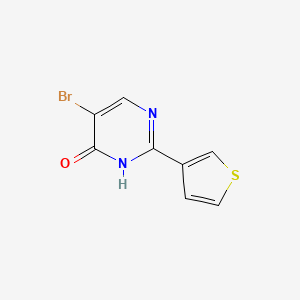
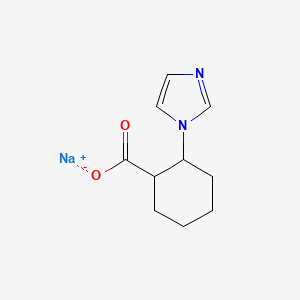
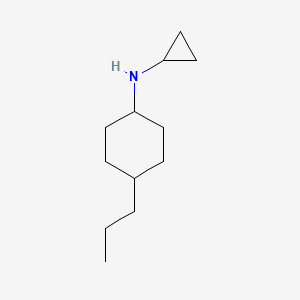
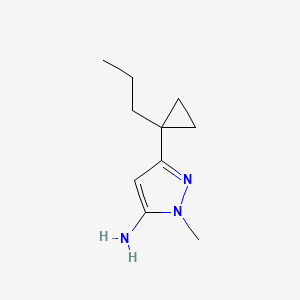
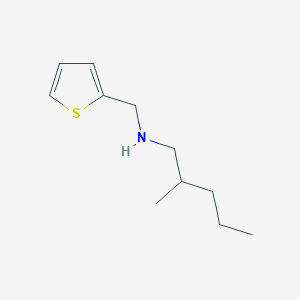
![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B13285344.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B13285352.png)
![2-Methyl-2-{[(2-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13285355.png)



![6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13285383.png)
